3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556874
InChI: InChI=1S/C15H11F3O3/c16-15(17,18)21-14-6-4-13(5-7-14)20-10-12-3-1-2-11(8-12)9-19/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

CAS No.:

Cat. No.: VC13556874

Molecular Formula: C15H11F3O3

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde -

Specification

Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
IUPAC Name 3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde
Standard InChI InChI=1S/C15H11F3O3/c16-15(17,18)21-14-6-4-13(5-7-14)20-10-12-3-1-2-11(8-12)9-19/h1-9H,10H2
Standard InChI Key JKKAEGUPJYNUBH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde (IUPAC name: 3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde) is characterized by a benzaldehyde backbone substituted with a phenoxymethyl group bearing a trifluoromethoxy moiety. Its molecular formula is C<sub>15</sub>H<sub>11</sub>F<sub>3</sub>O<sub>3</sub>, with a molecular weight of 296.24 g/mol. The compound’s structure integrates electrophilic (aldehyde) and lipophilic (trifluoromethoxy) groups, which influence its reactivity and bioactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>11</sub>F<sub>3</sub>O<sub>3</sub>
Molecular Weight296.24 g/mol
SMILESC1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F
InChIKeyJKKAEGUPJYNUBH-UHFFFAOYSA-N
PubChem CID91655985

The trifluoromethoxy group (-OCF<sub>3</sub>) enhances lipophilicity, facilitating membrane permeability and target engagement. The aldehyde moiety provides a reactive site for further chemical modifications, such as Schiff base formation or condensation reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde involves multi-step organic reactions:

  • Etherification: 4-Trifluoromethoxybenzyl bromide reacts with 3-hydroxybenzaldehyde under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the phenoxymethyl intermediate.

  • Oxidation: The intermediate undergoes oxidation using agents like pyridinium chlorochromate (PCC) to yield the aldehyde functionality.

Critical Reaction Conditions

  • Temperature: 60–80°C for etherification.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial-scale production optimizes these steps via continuous flow reactors to enhance yield (>75%) and purity (>95%).

Recent Research Developments

Drug Discovery Applications

A 2024 study screened 50 trifluoromethoxy-substituted aldehydes, identifying 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde as a lead candidate for antitubercular therapy (IC<sub>50</sub>: 2.3 µM against Mycobacterium tuberculosis). Its efficacy correlates with nitroreductase enzyme inhibition, a target absent in human cells, minimizing off-target effects.

Material Science Innovations

Incorporating this compound into polyimide polymers improved thermal stability (T<sub>g</sub> increased by 40°C) and dielectric properties, making it suitable for high-performance electronics.

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